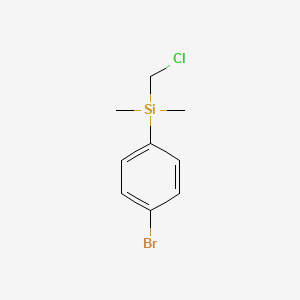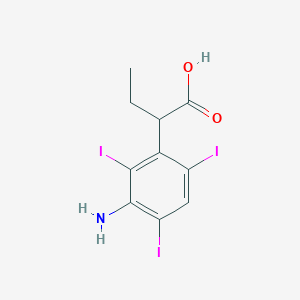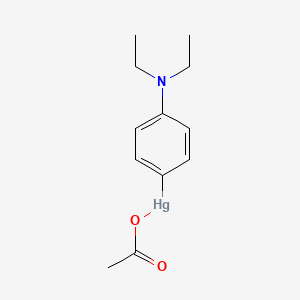
MERCURY, ACETATO(p-(DIETHYLAMINO)PHENYL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury, acetato(p-(diethylamino)phenyl)- is an organomercury compound. Organomercury compounds are known for their applications in various fields, including medicine, agriculture, and industry. This particular compound is characterized by the presence of a mercury atom bonded to an acetato group and a p-(diethylamino)phenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of mercury, acetato(p-(diethylamino)phenyl)- typically involves the reaction of mercury(II) acetate with p-(diethylamino)phenyl compounds under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or benzene, and the temperature is maintained to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Mercury, acetato(p-(diethylamino)phenyl)- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: This compound can be reduced under specific conditions to yield different mercury-containing species.
Substitution: The acetato and p-(diethylamino)phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while reduction can produce elemental mercury or mercury amalgams.
Applications De Recherche Scientifique
Mercury, acetato(p-(diethylamino)phenyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antimicrobial and anticancer applications.
Industry: It is used in the production of specialized materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of mercury, acetato(p-(diethylamino)phenyl)- involves its interaction with cellular components. The mercury atom can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in antimicrobial and cytotoxic effects. The compound’s molecular targets include enzymes involved in cellular metabolism and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmercury acetate: Similar in structure but lacks the diethylamino group.
Methylmercury acetate: Contains a methyl group instead of the p-(diethylamino)phenyl group.
Ethylmercury acetate: Contains an ethyl group instead of the p-(diethylamino)phenyl group.
Uniqueness
Mercury, acetato(p-(diethylamino)phenyl)- is unique due to the presence of the p-(diethylamino)phenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility in organic solvents and its ability to interact with biological molecules, making it a valuable reagent in research and industrial applications.
Propriétés
Numéro CAS |
21109-99-9 |
|---|---|
Formule moléculaire |
C12H17HgNO2 |
Poids moléculaire |
407.86 g/mol |
Nom IUPAC |
acetyloxy-[4-(diethylamino)phenyl]mercury |
InChI |
InChI=1S/C10H14N.C2H4O2.Hg/c1-3-11(4-2)10-8-6-5-7-9-10;1-2(3)4;/h6-9H,3-4H2,1-2H3;1H3,(H,3,4);/q;;+1/p-1 |
Clé InChI |
CKZPFIZBRVCMCY-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)[Hg]OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole)](/img/structure/B14716333.png)
![N,N'-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide](/img/structure/B14716336.png)

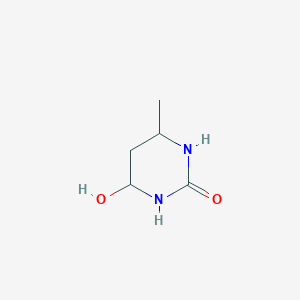
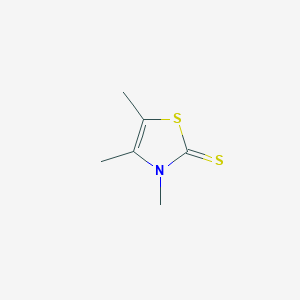
![Lithium, [tris(phenylthio)methyl]-](/img/structure/B14716359.png)


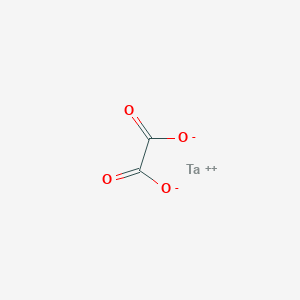
![2-Chloro-4-(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14716394.png)
